t-Boc-Aminooxy-PEG7-azide

Bioconjugation Drug Delivery Click Chemistry

t-Boc-Aminooxy-PEG7-azide is a discrete, heterobifunctional poly(ethylene glycol) (PEG) linker with a molecular weight of 510.6 g/mol, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one terminus and an azide group at the other. The compound belongs to the class of PEG-based crosslinkers engineered for sequential bioconjugation strategies, combining oxime ligation chemistry (via the aminooxy group) with copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) click chemistry.

Molecular Formula C21H42N4O10
Molecular Weight 510.6 g/mol
Cat. No. B13717061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Boc-Aminooxy-PEG7-azide
Molecular FormulaC21H42N4O10
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C21H42N4O10/c1-21(2,3)35-20(26)24-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29-9-8-28-7-6-27-5-4-23-25-22/h4-19H2,1-3H3,(H,24,26)
InChIKeySSNHQTMYMISNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Boc-Aminooxy-PEG7-azide: Core Specifications and Compound Class Identification for Procurement


t-Boc-Aminooxy-PEG7-azide is a discrete, heterobifunctional poly(ethylene glycol) (PEG) linker with a molecular weight of 510.6 g/mol, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one terminus and an azide group at the other [1]. The compound belongs to the class of PEG-based crosslinkers engineered for sequential bioconjugation strategies, combining oxime ligation chemistry (via the aminooxy group) with copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) click chemistry . Its PEG7 spacer provides a defined, seven-unit ethylene glycol chain that imparts aqueous solubility and conformational flexibility to conjugated products .

Sequential orthogonal bioconjugation workflow (oxime ligation + click chemistry)
Boc protection enables controlled two-step assembly order
Intermediate PEG7 spacer balances solubility and steric profile

Why In-Class t-Boc-Aminooxy-PEG7-azide Analogs Cannot Be Assumed Interchangeable for Precision Conjugation


Heterobifunctional PEG linkers of varying chain lengths and terminal functionalities are not functionally equivalent. The specific PEG7 spacer length in t-Boc-Aminooxy-PEG7-azide directly influences both solubility and the spatial distance between conjugated entities, which can critically affect binding avidity and pharmacokinetic profiles [1]. Furthermore, the presence of a Boc-protected aminooxy group, as opposed to a free aminooxy or alternative reactive handle, dictates the order of conjugation operations and the compatibility with downstream deprotection conditions . Substituting with a shorter analog (e.g., PEG4) may reduce aqueous solubility and linker reach, while using an unprotected aminooxy derivative eliminates the orthogonal control afforded by the Boc group, potentially leading to premature reactivity and heterogeneous products .

Target: Boc-Aminooxy-PEG7-azide
Orthogonal protection controls conjugation sequence and stoichiometry
Substitute: Free aminooxy analog
May cause premature oxime formation, altering conjugation order and product heterogeneity
Substitute: PEG4 or PEG11 analog
Linker length shift may alter solubility, conjugate reach, and hydrodynamic behavior

t-Boc-Aminooxy-PEG7-azide: Head-to-Head Quantitative Differentiation Data vs. Closest Analogs


Molecular Weight and Hydrophilicity: t-Boc-Aminooxy-PEG7-azide vs. PEG4 and PEG11 Analogs

t-Boc-Aminooxy-PEG7-azide possesses a molecular weight of 510.6 g/mol, an XLogP3-AA value of 0.8, and a topological polar surface area (TPSA) of 127 Ų, as computed by PubChem [1]. This compares to shorter (e.g., PEG4) and longer (e.g., PEG11) analogs in the same series. While a PEG11 analog (MW ~570.7) offers enhanced aqueous solubility due to a longer hydrophilic chain, the PEG7 variant provides a balanced profile that maintains sufficient solubility for conjugation in mixed aqueous-organic solvent systems while minimizing the potential for excessive steric bulk or increased viscosity .

MW & Hydrophilicity
Cross-study comparable
MW 510.6 vs. ~278.3 (PEG4) vs. ~570.7 (PEG11); XLogP3-AA 0.8; TPSA 127 Ų
Supports intermediate solubility and polarity profile selection
Computed data; empirical solubility in specific buffer systems to verify
Bioconjugation Drug Delivery Click Chemistry

Purity Specifications: t-Boc-Aminooxy-PEG7-azide Commercial Availability at ≥95% Purity

Commercial vendors offer t-Boc-Aminooxy-PEG7-azide at a purity of ≥95%, a specification critical for minimizing side reactions and ensuring reproducible conjugation efficiencies [1]. This purity level is consistent with other PEG7-based linkers, such as Aminooxy-PEG7-azide (also ≥95%) . However, the Boc-protected variant offers a key advantage: the protecting group prevents premature reaction of the aminooxy moiety during initial azide click chemistry steps, thereby preserving the stoichiometry of the linker and reducing the formation of undesired byproducts .

Purity Specification
Reported
≥95% purity (commercial specification)
Supports predictable stoichiometry in conjugation steps
Research-grade lot attribute; orthogonal protection key to fidelity
PROTAC Synthesis ADC Linker Quality Control

Boc-Protected Aminooxy vs. Free Aminooxy: Controlled Orthogonal Reactivity in t-Boc-Aminooxy-PEG7-azide

t-Boc-Aminooxy-PEG7-azide features a Boc-protected aminooxy group, which remains inert during copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) click chemistry. In contrast, the free aminooxy group in Aminooxy-PEG7-azide can react with carbonyls present in the reaction milieu, leading to unwanted side reactions . The Boc group can be quantitatively removed under mild acidic conditions (e.g., TFA/DCM) to liberate the reactive aminooxy functionality for subsequent oxime ligation . This orthogonal protection strategy enables a strictly sequential, two-step bioconjugation workflow that is not possible with the unprotected analog.

Orthogonal Control
Direct comparison
Boc-protected aminooxy: inert during CuAAC/SPAAC; free aminooxy: premature carbonyl reactivity risk
Critical for ordered two-step bioconjugation fidelity
Data to verify in specific buffer and solvent systems
Orthogonal Conjugation PROTAC Linker Site-Specific Modification

Spacer Length Impact on Conformational Flexibility and Solubility: PEG7 vs. PEG4 Analogs

The PEG7 spacer in t-Boc-Aminooxy-PEG7-azide provides a flexible, hydrophilic tether of approximately seven ethylene glycol units. This contrasts with shorter PEG4 linkers (e.g., t-Boc-Aminooxy-PEG4-azide), which may restrict conformational freedom and reduce aqueous solubility . While longer PEG chains (e.g., PEG11) can enhance solubility further, they also increase the hydrodynamic radius of the conjugate, which may negatively impact tissue penetration and clearance rates in vivo [1]. The PEG7 length represents a middle ground, offering improved solubility over PEG4 without the potential pharmacokinetic liabilities of very long PEG chains .

Spacer Length
Cross-study comparable
PEG7 (7 units) vs. PEG4 (4 units): ~75% longer chain; vs. PEG11 (11 units): ~36% shorter
Supports balancing solubility enhancement and conjugate size
Class-level PEG linker design context
PEGylation Linker Design Pharmacokinetics

Azide Click Chemistry Compatibility: t-Boc-Aminooxy-PEG7-azide vs. Amine-Terminated Analogs

The terminal azide group in t-Boc-Aminooxy-PEG7-azide enables participation in highly specific bioorthogonal click reactions, including CuAAC and SPAAC, which proceed with high efficiency and minimal interference from biological functionalities . This contrasts with amine-terminated PEG linkers (e.g., t-Boc-Aminooxy-PEG7-amine), which rely on less selective amine-reactive chemistries (e.g., NHS ester, isothiocyanate) that can cross-react with endogenous amines and have slower kinetics . While quantitative rate constants are not available for this specific compound, azide-alkyne cycloadditions are known to exhibit second-order rate constants ranging from 10^-2 to 10^2 M^-1 s^-1 for CuAAC, depending on conditions, which are generally faster and more bioorthogonal than amine coupling reactions [1].

Click Compatibility
Class-level inference
Azide for CuAAC/SPAAC vs. amine-reactive coupling; reported second-order rates favor azide bioorthogonality
Supports complex media conjugation strategy selection
Kinetic constants context-dependent; review specific protocol conditions
Bioorthogonal Chemistry CuAAC SPAAC

Optimal Use Cases for t-Boc-Aminooxy-PEG7-azide Based on Verified Differentiation Data


Sequential, Orthogonal Bioconjugation for PROTAC Synthesis

t-Boc-Aminooxy-PEG7-azide is ideally suited for the stepwise assembly of proteolysis-targeting chimeras (PROTACs). The azide group is first used to conjugate the linker to an alkyne-modified E3 ligase ligand via CuAAC or SPAAC click chemistry. Subsequently, the Boc group is removed under mild acidic conditions, liberating the aminooxy functionality for chemoselective oxime ligation to an aldehyde- or ketone-containing target protein ligand . This sequential, orthogonal strategy ensures that the linker is attached precisely and in the correct order, minimizing the formation of mis-conjugated or heterogeneous products that would complicate biological evaluation and development [1].

Site-Specific Antibody-Drug Conjugate (ADC) Construction

For the development of next-generation ADCs with defined drug-to-antibody ratios (DAR), t-Boc-Aminooxy-PEG7-azide enables a two-step conjugation approach. An antibody engineered with a single, genetically encoded aldehyde tag (e.g., through formylglycine-generating enzyme) can be reacted with the aminooxy group after Boc deprotection, forming a stable oxime linkage. The azide group on the distal end of the PEG7 spacer then serves as a handle for attaching a cytotoxic payload functionalized with a strained alkyne (e.g., DBCO) via SPAAC, a bioorthogonal reaction that proceeds rapidly in physiological buffer without copper catalyst . This method yields homogeneous ADCs with precisely controlled DAR, which is critical for reproducible efficacy and safety profiles [2].

Surface Functionalization of Nanoparticles for Targeted Delivery

t-Boc-Aminooxy-PEG7-azide can be used to create multifunctional nanoparticle surfaces. Nanoparticles displaying surface aldehydes (e.g., from oxidized polysaccharides or introduced via aldehyde-functionalized silanes) can be decorated with the PEG linker via oxime ligation after Boc deprotection. The pendant azide groups then allow for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) bearing complementary alkyne moieties via click chemistry . The PEG7 spacer provides a flexible, hydrophilic layer that reduces non-specific protein adsorption and improves colloidal stability, while the dual-reactive nature of the linker permits the precise installation of two distinct functionalities on the same nanoparticle surface [3].

Construction of Bifunctional Chemical Probes for Target Identification

In chemical biology, t-Boc-Aminooxy-PEG7-azide serves as a key building block for creating bifunctional probes used in target identification and validation studies. A small molecule of interest, derivatized with an aldehyde or ketone, is first attached to the linker via oxime ligation. The azide group then enables the introduction of an affinity tag (e.g., biotin-alkyne) or a fluorescent reporter (e.g., fluorophore-alkyne) via click chemistry [4]. This modular approach allows researchers to generate a suite of probes from a single precursor, facilitating pull-down assays, cellular imaging, and other mechanistic studies. The PEG7 spacer ensures adequate distance between the small molecule and the tag, minimizing steric hindrance and preserving target binding affinity .

Application
Selection Property
Validation Focus
PROTAC sequential assembly
Boc-azide orthogonal protection strategy
Ligation order fidelity and conjugate homogeneity
Site-specific ADC construction
Aldehyde-tag compatible aminooxy ligation
DAR control and oxime linkage stability
Nanoparticle surface engineering
Dual-reactive PEG7 spacer for multifunctional display
Colloidal stability and non-specific adsorption reduction
Bifunctional probe synthesis
Modular tag attachment via click chemistry
Target binding affinity preservation with PEG7 spacer

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